Biotin-PEG4-Amine

Description

Role as a Heterobifunctional Molecular Linker in Contemporary Research

Biotin-PEG4-Amine functions as a heterobifunctional molecular linker, meaning it possesses two distinct reactive functional groups at its termini: a biotin (B1667282) moiety and a primary amine group. scbt.combroadpharm.com This bifunctionality allows it to covalently connect two different molecules or a molecule to a solid support in a controlled, two-step manner, minimizing undesirable self-conjugation or polymerization that can occur with homobifunctional linkers. gbiosciences.comchemscene.com The amine group is reactive towards various functional groups, including carboxyl groups or 5'-phosphate groups, forming stable amide bonds. broadpharm.comcenmed.com The biotin group serves as a high-affinity handle for interaction with avidin (B1170675) or streptavidin. lumiprobe.com Heterobifunctional crosslinkers like this compound are crucial in scientific research for studying and manipulating molecular interactions, creating conjugates, and developing advanced biomaterials. scbt.com They are utilized to investigate protein-protein, protein-DNA, and protein-ligand interactions, and to immobilize biomolecules on surfaces for applications such as biosensor development, drug delivery systems, and diagnostic assays. scbt.com

Fundamental Principles of Biotin-Streptavidin Affinity in Biosensing and Molecular Capture

The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent interactions between a protein and a ligand, characterized by an extraordinarily high affinity with dissociation constants (Kd) typically on the order of 10-14 to 10-16 M. thermofisher.comwikipedia.orgnih.govharvard.edupoly-an.deaatbio.comrockland.comsartorius.comfrontiersin.org This strong and highly specific binding is rapid and remarkably stable, withstanding extremes of pH, temperature, organic solvents, and denaturing agents. thermofisher.comwikipedia.orgharvard.eduaatbio.com Streptavidin is a tetrameric protein, meaning it has four identical subunits, each capable of binding one biotin molecule. thermofisher.comwikipedia.orgnih.govpoly-an.deaatbio.comcd-bioparticles.com This multivalent binding capacity allows for signal amplification in detection systems and the immobilization of multiple biotinylated molecules. aatbio.com The biotin-streptavidin system is widely exploited in biotechnology for the purification, detection, and immobilization of various biomolecules, including proteins, nucleic acids, and lipids. thermofisher.comwikipedia.orgaatbio.comcd-bioparticles.com In biosensing and molecular capture, this high affinity enables the stable immobilization of biotinylated ligands onto streptavidin-functionalized surfaces, which is critical for applications like surface plasmon resonance (SPR) biosensors and immunoassays. sartorius.comfrontiersin.orgbioradiations.com The small size of the biotin tag generally minimizes interference with the structure or binding ability of the labeled molecule. thermofisher.comaatbio.commdpi.com

Strategic Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Aqueous Compatibility

Polyethylene glycol (PEG) spacers, such as the PEG4 chain in this compound, are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.comcreative-biolabs.com They are widely used in bioconjugation due to their advantageous properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comcreative-biolabs.comaxispharm.combroadpharm.comadcreview.comlifetein.compapyrusbio.comthermofisher.com The hydrophilic nature of PEG increases the solubility of conjugated molecules in aqueous media, which is particularly beneficial when working with hydrophobic molecules or in biological systems. cenmed.comlumiprobe.comchempep.comcreative-biolabs.comaxispharm.comadcreview.comlifetein.comthermofisher.commedkoo.com The presence of a PEG spacer also helps to minimize steric hindrance, allowing for more efficient binding interactions between the conjugated molecule and its target, such as the binding of biotin to streptavidin. cenmed.comthermofisher.com PEGylation, the process of conjugating molecules with PEG, can enhance the stability of biomolecules, protect them from degradation, reduce non-specific binding, and prolong their circulation time in biological systems. creative-biolabs.comaxispharm.combroadpharm.comadcreview.compapyrusbio.combiosyn.comnih.govmdpi.com The defined length of discrete PEG linkers like PEG4 provides precise molecular spacing, contributing to controlled conjugation strategies and potentially influencing the conformation and accessibility of the conjugated molecule. chempep.combroadpharm.comadcreview.comlifetein.comthermofisher.commdpi.com

Structure

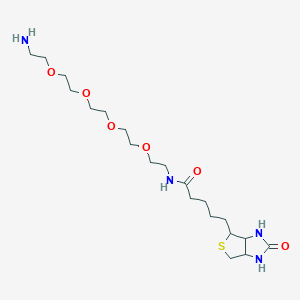

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZXRGPGZMYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for Biotin Peg4 Amine Derivatives

Advanced Synthetic Routes to Biotin-PEG Linkers

The creation of biotin-PEG linkers, including those with a PEG4 spacer, typically involves the chemical conjugation of biotin (B1667282) to a functionalized polyethylene (B3416737) glycol chain. The synthesis often employs modular strategies, allowing for variations in linker length and terminal functional groups acs.org.

Biotin Activation Strategies for Amine-Reactive Conjugation

Biotin itself contains a carboxylic acid group that can be activated to facilitate its coupling with amine-containing molecules. A common strategy involves converting the carboxylic acid into an activated ester, such as an N-hydroxysuccinimide (NHS) ester lumiprobe.comcaymanchem.com. This NHS ester is highly reactive towards primary amines (-NH2) under mild physiological conditions, typically at pH 7-9, forming stable amide bonds lumiprobe.combroadpharm.com. The reaction between a biotin NHS ester and an amine-terminated PEG linker is a standard method for synthesizing biotin-PEG-amine conjugates. Other activation reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with NHS, can also be used to activate the carboxylic acid of biotin for coupling reactions .

PEGylation Reactions for Bifunctional Molecule Formation

PEGylation, the process of conjugating polyethylene glycol to another molecule, is crucial for synthesizing biotin-PEG linkers. In the context of Biotin-PEG4-amine, a PEG4 chain functionalized with an amine group on one end and a reactive group (or a precursor to a reactive group) on the other is reacted with activated biotin. Alternatively, a PEG4 chain with a protected amine can be coupled with activated biotin, followed by deprotection of the amine. The reaction between the activated biotin and the amine-terminated PEG4 results in the formation of a stable amide bond, yielding this compound. The PEGylation process imparts increased water solubility and reduced immunogenicity to the resulting conjugate lumiprobe.com.

Precursors and Analogues of this compound in Research Synthesis

Several precursors and analogues of this compound are utilized in research synthesis, each featuring a biotin moiety linked to a PEG4 spacer but with different terminal reactive groups. These variations enable diverse bioconjugation strategies.

Biotin-PEG4-Alkyne for Click Chemistry Applications

Biotin-PEG4-alkyne is an analogue of this compound that contains a terminal alkyne group instead of an amine. This compound is a valuable tool for click chemistry, specifically for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction medchemexpress.comlumiprobe.com. This reaction allows for efficient and specific labeling of azide-containing molecules with biotin under mild conditions lumiprobe.comlumiprobe.com. The PEG4 linker in Biotin-PEG4-alkyne maintains the advantages of increased solubility and reduced steric hindrance, facilitating the click reaction and subsequent binding to streptavidin lumiprobe.com.

Here is a table summarizing some properties of Biotin-PEG4-alkyne:

| Property | Value | Source |

| CAS Number | 1262681-31-1 | fishersci.sesigmaaldrich.com |

| Molecular Formula | C₂₁H₃₅N₃O₆S | fishersci.sesigmaaldrich.com |

| Molecular Weight | 457.59 g/mol or 457.58 g/mol | fishersci.sesigmaaldrich.com |

| PubChem CID | 75409985 | fishersci.sefishersci.de |

| Reactive Group | Alkyne | medchemexpress.comlumiprobe.com |

| Applications | Click Chemistry, PROTAC synthesis | medchemexpress.comclinisciences.com |

| Storage | -20°C or -80°C, in the dark, desiccate | lumiprobe.comclinisciences.com |

Biotin-PEG4-NHS Ester as an Amine-Reactive Intermediate

Biotin-PEG4-NHS ester is a widely used amine-reactive intermediate. It features a biotin group linked to a PEG4 spacer, terminated with an N-hydroxysuccinimide (NHS) ester caymanchem.combroadpharm.com. This activated ester readily reacts with primary amine groups present in proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds lumiprobe.combroadpharm.com. The reaction is typically carried out at slightly alkaline pH (7-9) broadpharm.comalfa-chemistry.com. Biotin-PEG4-NHS ester is a crucial reagent for introducing a biotin tag onto amine-containing molecules for various downstream applications such as affinity purification, detection, and immobilization lumiprobe.com.

Here is a table summarizing some properties of Biotin-PEG4-NHS ester:

| Property | Value | Source |

| CAS Number | 459426-22-3 | caymanchem.comalfa-chemistry.com |

| Molecular Formula | C₂₅H₄₀N₄O₁₀S | uni.lucenmed.com |

| Molecular Weight | 588.67 g/mol or 588.2465 Da | uni.lucenmed.com |

| PubChem CID | 59046443 | uni.lunih.gov |

| Reactive Group | NHS Ester | lumiprobe.combroadpharm.com |

| Reacts with | Primary Amines (-NH₂) | broadpharm.comalfa-chemistry.com |

| Applications | Biotinylation of proteins, antibodies | lumiprobe.comcaymanchem.com |

| Storage | -20°C, in the dark, desiccate | lumiprobe.com |

Biotin-PEG4-Carboxylic Acid for Amine Coupling

Biotin-PEG4-Carboxylic Acid is another important analogue that contains a terminal carboxylic acid group. This functional group can be coupled to primary amines in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds lumiprobe.combroadpharm.com. This provides an alternative strategy for biotinylating amine-containing molecules, particularly when NHS ester chemistry is not suitable or when a different reaction environment is preferred.

While a specific PubChem CID for "Biotin-PEG4-Carboxylic Acid" with a defined molecular formula and weight corresponding solely to the PEG4 linker was not explicitly found, related compounds and the general structure suggest its use in amine coupling reactions lumiprobe.combroadpharm.com.

Data Table of Precursors and Analogues:

| Compound Name | Reactive Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | Key Application |

| This compound | Amine | 663171-32-2 | C₂₀H₃₈N₄O₆S | 462.6 | - | Labeling via amine |

| Biotin-PEG4-Alkyne | Alkyne | 1262681-31-1 | C₂₁H₃₅N₃O₆S | 457.58 / 457.59 | 75409985 | Click Chemistry |

| Biotin-PEG4-NHS Ester | NHS Ester | 459426-22-3 | C₂₅H₄₀N₄O₁₀S | 588.67 / 588.2465 | 59046443 | Amine Biotinylation |

| Biotin-PEG4-Carboxylic Acid | Carboxylic Acid | - | - | - | - | Amine Coupling (EDC/HATU) |

Analytical Techniques for Purity and Structural Confirmation in Synthetic Chemistry Research

Ensuring the purity and confirming the structure of synthesized this compound are critical steps in synthetic chemistry research. Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of this compound. It allows for the separation of the target compound from impurities, precursors, and byproducts based on their differential interactions with a stationary phase nih.gov. Purity is typically determined by measuring the area percentage of the main peak in the chromatogram vwr.comtcichemicals.com. Reversed-phase HPLC is commonly used for the analysis of PEGylated compounds researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and structural integrity of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) can provide accurate mass measurements of the intact molecule and potential fragments, aiding in structural confirmation nih.govgovst.eduresearchgate.net. MS can also be coupled with HPLC (HPLC-MS) for simultaneous separation and identification of components in a mixture nih.govlumiprobe.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR, is a powerful tool for confirming the structure of this compound by providing detailed information about the arrangement of atoms within the molecule. The characteristic signals from the protons of the biotin moiety, the PEG repeating units, and the terminal amine group can be identified and assigned, confirming the successful synthesis and structure lumiprobe.commedchemexpress.comresearchgate.netresearchgate.net.

Gel Electrophoresis: While more commonly used for analyzing the conjugation of biotin-PEG derivatives to proteins, techniques like polyacrylamide gel electrophoresis (PAGE) can indirectly provide information about the successful incorporation of the PEG linker by showing a shift in the band corresponding to the labeled molecule nih.gov.

These analytical techniques, often used in combination, provide comprehensive data to confirm the purity and structure of synthesized this compound, which is crucial for its reliable use in downstream applications.

Bioconjugation Principles and Reaction Systems Employing Biotin Peg4 Amine

Amine-Directed Covalent Coupling Mechanisms

The primary amine group of Biotin-PEG4-Amine serves as a nucleophile in covalent coupling reactions, allowing its conjugation to various activated functional groups on target molecules nanocs.net. This directed reactivity is fundamental to its use as a biotinylation reagent.

N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

A prevalent method for utilizing this compound involves its reaction with N-Hydroxysuccinimide (NHS) esters lumiprobe.comnanocs.net. NHS esters are highly reactive towards primary amines, particularly the ε-amine groups of lysine (B10760008) residues in proteins and the N-terminal α-amine groups thermofisher.comnih.gov. The reaction proceeds via a nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS thermofisher.comnih.gov. This reaction is typically carried out at slightly alkaline pH values, generally between pH 7 and 9, to ensure that the primary amines are deprotonated and thus reactive broadpharm.comaatbio.com.

This compound can be conjugated to molecules already activated with an NHS ester, or conversely, target molecules containing carboxylic acids can be activated with NHS esters (often in the presence of a carbodiimide (B86325) like EDC) for subsequent reaction with the amine of this compound. The reaction of NHS-PEG4-Biotin (an NHS ester form of biotin (B1667282) with a PEG4 spacer) with primary amines is a common strategy for biotinylating proteins and antibodies thermofisher.comthermofisher.com. This method results in the random labeling of available lysine residues on the protein surface thermofisher.com. For instance, a study comparing site-specific and random biotinylation of an anti-horseradish peroxidase (anti-HRP) antibody used NHS-PEG4-biotin to target lysine residues randomly throughout the antibody acs.orgresearchgate.net.

Carbodiimide-Mediated Amide Bond Formation with Carboxylic Acids

This compound can also be coupled to molecules containing carboxylic acid groups through carbodiimide chemistry lumiprobe.combroadpharm.com. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the formation of an amide bond between a carboxylic acid and a primary amine vwr.com. The carbodiimide activates the carboxylic acid group, forming an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of this compound, yielding a stable amide bond and a soluble urea (B33335) byproduct vwr.combangslabs.com. This coupling reaction is typically performed in slightly acidic buffers, such as MES buffer, at a pH range of 4.5 to 5, and can be completed within minutes vwr.com. This compound is described as being couplable to carboxyl groups or 5' phosphate (B84403) groups to form stable amide bonds broadpharm.comtebubio.com. This method is particularly useful for labeling proteins, peptides, or other molecules with available carboxylic acid functionalities vwr.com.

Enzyme-Catalyzed Bioconjugation Techniques

Enzyme-catalyzed bioconjugation offers advantages in terms of site-specificity and milder reaction conditions compared to some chemical methods mdpi.comnih.gov. This compound, or similar amine-functionalized biotin derivatives, can be substrates for certain enzymes to achieve targeted labeling.

Microbial Transglutaminase (mTG) for Site-Specific Conjugation

Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as the one present in this compound researchgate.netacs.orgsci-hub.se. This enzymatic reaction allows for site-specific biotinylation of proteins at designated glutamine residues acs.orgresearchgate.netacs.org. mTG has been successfully utilized for the site-specific biotinylation of antibodies, typically targeting a privileged glutamine residue (e.g., Q295 in the Fc region of IgG antibodies) acs.orgresearchgate.netacs.org. This approach can yield more homogeneous conjugates compared to random labeling methods that target lysine residues acs.orgresearchgate.netmdpi.com. For efficient mTG-mediated conjugation to Q295 in antibodies, deglycosylation of the antibody at N297 may be necessary to reduce steric hindrance to the nearby glutamine residue acs.org. A study demonstrated that mTG catalyzed the covalent coupling of amino-PEG4-biotin to Q295 on the Fc heavy chain of an anti-HRP antibody with high efficiency and specificity, resulting in approximately 1.9 biotins per antibody acs.org. Western blot analysis confirmed that the biotinylation was restricted to the heavy chain, supporting site-directed conjugation via mTG acs.orgresearchgate.net.

Directed Antibody Immobilization for Enhanced Ligand Binding

Site-specific biotinylation using reagents like this compound and enzymes such as mTG is a valuable strategy for directed antibody immobilization on surfaces functionalized with avidin (B1170675) or streptavidin acs.orgacs.org. Immobilizing antibodies in a specific orientation, typically through the Fc region, ensures that the antigen-binding sites (Fab regions) are optimally presented and accessible for ligand binding acs.orgacs.org. This oriented immobilization can lead to enhanced antigen-binding capacity, improved sensitivity, and lower detection limits in immunoassays and biosensors compared to immobilization methods that result in random antibody orientation acs.orgacs.org. A study showed that site-specific biotinylation of an anti-HRP antibody mediated by mTG and subsequent immobilization on a streptavidin-coated surface resulted in a 3-fold improvement in antigen binding capacity, sensitivity, and detection limit compared to immobilization of a randomly biotinylated antibody acs.org. This enhancement is attributed to the proper orientation of the antibody when immobilized through the Fc region acs.org.

Impact of PEG Spacer Length on Conjugation Efficiency and Steric Accessibility in Biomolecular Systems

The polyethylene (B3416737) glycol (PEG) spacer arm in this compound plays a crucial role in its performance in bioconjugation and subsequent applications lumiprobe.combroadpharm.com. The PEG linker, being hydrophilic and flexible, imparts increased water solubility to the biotinylation reagent and the resulting conjugate, which can help prevent aggregation of labeled proteins in solution lumiprobe.comthermofisher.comaatbio.comthermofisher.com.

Furthermore, the PEG spacer provides a physical separation between the biotin moiety and the molecule to which it is conjugated lumiprobe.combroadpharm.com. This separation is critical for minimizing steric hindrance, allowing for more efficient binding of the biotinylated molecule to avidin or streptavidin lumiprobe.comaatbio.combroadpharm.comthermofisher.com. The length of the PEG spacer can influence the accessibility of the biotin tag to avidin/streptavidin binding sites thermofisher.com. Longer spacer arms can potentially enhance the detection sensitivity in assays because more biotin molecules are available for binding to reporter-conjugated avidin thermofisher.com.

While the PEG spacer's primary purpose is often to enhance solubility and reduce steric hindrance, its length can also influence conjugation efficiency and the properties of the final conjugate in more complex systems rsc.org. The optimal PEG spacer length can depend on the specific application, the size and nature of the biomolecule being labeled, and the conjugation chemistry employed thermofisher.comrsc.org. For instance, in the context of antibody-drug conjugates (ADCs), the PEG spacer length can impact conjugation efficiency, drug loading, conjugate stability, and pharmacokinetic properties by influencing factors such as solubility and steric shielding rsc.org. While a PEG4 spacer is relatively short, longer PEG chains (e.g., PEG8, PEG12) have been explored in other contexts to further enhance solubility and modify pharmacokinetic profiles rsc.org. Research suggests that the impact of PEG spacer length on conjugation efficiency and drug loading can vary depending on the accessibility of conjugation sites and the reactivity of the functional groups rsc.org.

Applications of Biotin Peg4 Amine in Advanced Biomolecular Research

Protein and Antibody Biotinylation Methodologies

Biotinylation of proteins and antibodies is a common technique used for detection, purification, and immobilization. Biotin-PEG4-Amine, often in its activated NHS ester form (Biotin-PEG4-NHS ester), is a preferred reagent for this purpose due to the benefits conferred by the PEG4 spacer thermofisher.comfishersci.ptlumiprobe.comcaymanchem.combpsbioscience.comabcam.comfishersci.ptfishersci.fi. The NHS ester group reacts efficiently with primary amines, predominantly found in the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds lumiprobe.combpsbioscience.comthermofisher.com. This reaction is typically carried out in buffers with a pH between 7 and 9 bpsbioscience.comthermofisher.com.

Optimization of Biotinylation Degree for Functional Preservation

The degree of biotinylation, referring to the number of biotin (B1667282) molecules conjugated per protein molecule, is a critical factor influencing the function of the labeled protein thermofisher.com. Over-biotinylation can potentially disrupt the protein's biological activity, especially if lysine residues within or near active sites are labeled thermofisher.com. To preserve functional activity, the molar ratio of the biotinylation reagent to the protein can be adjusted thermofisher.comthermofisher.comthermofisher.com. For instance, experiments labeling IgG antibodies (with a molecular weight of approximately 150,000 MW) have shown that using a 20-fold molar excess of NHS-PEG4-Biotin can result in the incorporation of 4-6 biotin groups per antibody molecule thermofisher.comthermofisher.com. The optimal molar ratio can vary depending on the specific protein, its concentration, and the desired application thermofisher.comthermofisher.comthermofisher.com. Careful control over the reaction conditions and the amount of biotinylation reagent used is essential to achieve a suitable labeling density that allows for effective detection or capture while minimizing functional impairment thermofisher.comthermofisher.com.

Nucleic Acid Labeling and Functionalization in Molecular Biology

This compound and its derivatives are also valuable tools for labeling and functionalizing nucleic acids, including DNA and RNA lumiprobe.com. The ability to introduce a primary amine group via the PEG4 linker allows for subsequent conjugation of biotin to nucleic acids through various chemical reactions.

Site-Specific Incorporation for DNA and RNA Probes

Site-specific labeling of nucleic acids is often preferred over random labeling to ensure that the label does not interfere with critical regions involved in hybridization or protein binding biosyn.com. While some methods involve incorporating modified nucleotides during synthesis, post-synthetic labeling approaches using amine-reactive biotinylation reagents like NHS-PEG4-Biotin can also achieve site-specific labeling if an amine group is strategically introduced into the nucleic acid structure nih.gov. For example, unnatural base pairs containing modifiable groups, such as primary amines, can be incorporated during DNA amplification or RNA transcription, providing specific sites for subsequent biotinylation with reagents like NHS-PEG4-Biotin nih.gov. This allows for precise control over the location of the biotin label on the nucleic acid probe nih.gov.

Post-Amplification Labeling Approaches

Post-amplification labeling allows for the modification of DNA or RNA after synthesis nih.gov. In approaches utilizing this compound chemistry, nucleic acids can be synthesized with modified nucleotides containing functional groups, such as amines, that are accessible after the amplification process nih.gov. These free amine groups can then be reacted with amine-reactive biotinylation reagents like NHS-PEG4-Biotin nih.gov. This strategy has been demonstrated for labeling DNA amplicons containing unnatural bases with incorporated amine functionalities nih.gov. Labeling efficiencies in such post-amplification methods can be assessed using techniques like gel mobility shifts with streptavidin nih.gov.

Development of Proteolysis-Targeting Chimeras (PROTACs) Linkers

This compound has found utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.comtargetmol.comarctomsci.comtargetmol.commedchemexpress.com. PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins. They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase medchemexpress.comtargetmol.comarctomsci.commedchemexpress.commedchemexpress.com. The proximity brought about by the PROTAC leads to the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome medchemexpress.comtargetmol.comarctomsci.commedchemexpress.commedchemexpress.com.

Design Considerations for PEG-Based PROTAC Linkers

This compound is utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are bifunctional molecules designed to induce targeted protein degradation. targetmol.com They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome. targetmol.com

PEG-based linkers like this compound are incorporated into PROTAC design to influence the molecule's properties, such as solubility, cell permeability, and the spatial orientation between the target protein and the E3 ligase. The PEG chain's length and flexibility are crucial design considerations, as they affect the efficiency of the ternary complex formation between the PROTAC, the target protein, and the E3 ligase. this compound, with its PEG4 spacer, provides a specific length and hydrophilic character to the linker.

In some PROTAC designs, biotin is included as a tag for research purposes, such as tracking or enriching the PROTAC or the ubiquitinated target protein. For instance, some biotinylated PEG-based PROTAC linkers, which may incorporate PEG4 units, are designed with additional functionalities like click chemistry handles (e.g., azide (B81097) or DBCO) to enable conjugation with other molecules or to facilitate specific chemical reactions during synthesis or application. medchemexpress.combioglyco.com

Ligand and Polypeptide Synthesis Support in Chemical Biology

This compound is a valuable tool in chemical biology for supporting the synthesis and modification of ligands and polypeptides. biochempeg.com Its terminal amine group allows for conjugation to molecules containing carboxyl groups or activated esters, enabling the incorporation of a biotin tag. cenmed.comlumiprobe.comnanocs.net This biotinylation is particularly useful for:

Affinity Purification: Biotinylated ligands or polypeptides can be easily purified from complex mixtures using streptavidin- or avidin-coated resins. lumiprobe.comnih.gov

Detection and Immobilization: Biotinylation allows for the detection of ligands and polypeptides using streptavidin or avidin (B1170675) conjugates (e.g., labeled with enzymes or fluorophores) in various assays, including ELISAs, Western blots, and pull-down assays. It also facilitates immobilization onto solid supports for screening or interaction studies. lumiprobe.com

Creating Heterobifunctional Molecules: As a heterobifunctional linker, this compound allows the conjugation of a biotin tag to a molecule while simultaneously providing an amine group for further reactions with a different molecule. This is useful for constructing complex molecular architectures for chemical biology studies.

The PEG4 spacer in this compound helps to minimize steric hindrance between the biotin tag and the conjugated ligand or polypeptide, ensuring efficient binding to avidin or streptavidin and reducing potential interference with the molecule's biological activity. cenmed.comlumiprobe.combroadpharm.com The increased water solubility conferred by the PEG spacer is also beneficial for reactions and applications in aqueous biological environments. cenmed.comlumiprobe.comnanocs.net

Proteomics Research Applications

This compound and related biotinylation reagents with PEG spacers are widely applied in proteomics research, particularly for the enrichment, isolation, and detection of specific protein populations. broadpharm.combiochempeg.combroadpharm.com The high affinity of biotin for streptavidin is leveraged to capture biotinylated proteins. lumiprobe.comnih.gov

Key applications in proteomics include:

Cell Surface Protein Labeling: Biotinylation of cell surface proteins using membrane-impermeable biotinylation reagents, which can include PEGylated structures, allows for their selective isolation and identification. nih.govthermofisher.com The amine reactivity of this compound can be used for this purpose by reacting with primary amines on cell surface proteins. nanocs.net

Enrichment of Specific Protein Subpopulations: Biotinylation can be used in conjunction with metabolic labeling or other techniques to tag specific groups of proteins, such as newly synthesized proteins. nih.govacs.org These biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry (MS). nih.govacs.org

Studying Protein Interactions and Complexes: Using promiscuous biotin ligases, protein interactions and complexes can be studied at the proteomic level by biotinylating proteins in proximity. nih.govacs.org this compound can potentially be used in strategies involving chemical tagging of interacting partners.

Improved Detection in Mass Spectrometry: Biotinylation and subsequent enrichment can improve the detection of low-abundance proteins or peptides by reducing sample complexity. nih.govacs.org Research has shown that optimized enrichment of biotin-tagged peptides can significantly enhance their direct detection by MS. nih.govacs.org

The PEG4 spacer contributes to these applications by improving the solubility of biotinylation reagents and biotinylated proteins in aqueous buffers commonly used in proteomics workflows. cenmed.comlumiprobe.comnanocs.net It also helps to ensure efficient binding to streptavidin affinity matrices by providing a flexible link that minimizes steric hindrance. cenmed.comlumiprobe.combroadpharm.com

Role of Biotin Peg4 Amine in Nanomaterials and Surface Engineering Research

Surface Functionalization of Nanoparticles and Microparticles

The functionalization of nanoparticles and microparticles is essential for tailoring their interactions with biological systems and other materials. Biotin-PEG4-Amine is frequently used for this purpose, allowing researchers to graft biotin (B1667282) onto the surface of particles. The terminal amine group of this compound can react with activated surfaces on nanoparticles or microparticles, such as those presenting carboxyl groups or NHS esters nih.govtocris.com. This conjugation results in particles decorated with biotin, which can then be specifically recognized and bound by avidin (B1170675) or streptavidin-conjugated molecules or surfaces tocris.comfishersci.fi. This approach is fundamental in creating targeted nanoparticles for drug delivery, imaging, or as components in diagnostic assays. The PEG spacer contributes to the colloidal stability of the modified particles in biological buffers and helps to reduce non-specific protein adsorption, which can be a common issue with bare nanoparticle surfaces.

Gold Nanoparticle and Magnetic Bead Conjugation for Biosensing and Probing

This compound is particularly valuable in conjugating biomolecules to gold nanoparticles and magnetic beads for applications in biosensing and probing. Gold nanoparticles are widely used due to their unique optical properties, while magnetic beads offer ease of separation and manipulation. Functionalizing these particles with biotin via this compound allows for the immobilization of streptavidin or avidin, which can then capture biotinylated biomolecules such as antibodies, proteins, or nucleic acids fishersci.fiadvancedchemtech.com.

For instance, amine-functionalized gold nanospheres can be modified using NHS-(PEG)4-Biotin, where the primary amines on the particle surface react with the NHS groups of the biotinylation reagent, resulting in biotinylated particles advancedchemtech.com. While this example uses a related NHS-PEG4-Biotin, this compound offers an alternative strategy by reacting its amine group with activated surfaces on the nanoparticles. This biotinylation provides a robust link for subsequent binding of streptavidin-coated detection elements, enabling the development of sensitive biosensors fishersci.fi.

In the context of magnetic beads, this compound can be used to create biotin-dye conjugates for labeling different bead populations, as demonstrated in flow cytometry experiments sigmaaldrich.com. This allows for multiplexed analysis using beads with distinct fluorescent signatures, all addressable through the biotin-streptavidin interaction. Amino-functionalized magnetic beads can also be conjugated with various linkers, highlighting the versatility of amine-terminated molecules like this compound in preparing beads for diverse probing applications abcam.com. The strong and specific biotin-avidin/streptavidin interaction ensures efficient capture and separation of target molecules in biosensing and probing workflows fishersci.fiambeed.com.

Research findings highlight the impact of surface functionalization on nanoparticle properties. For example, studies comparing different PEG-biotin linkers for gold nanoparticle functionalization have shown that the linker chemistry can influence the resulting nanoparticle size and stability nih.gov. While this specific study may not have directly used this compound, it underscores the importance of the PEG linker in controlling nanoparticle behavior. The ability to tune the surface properties through controlled conjugation with molecules like this compound is critical for optimizing the performance of these nanomaterials in biosensing applications.

Fabrication of PEG-Modified Coatings for Biological Interfaces

This compound is instrumental in fabricating PEG-modified coatings on various surfaces intended for biological interfaces. These coatings are designed to control interactions with biological components, such as proteins and cells. The PEG portion of the molecule is well-known for its ability to create a hydrophilic, non-fouling surface that resists non-specific protein adsorption and cell adhesion, thereby improving biocompatibility bioglyco.com.

The terminal amine group of this compound allows it to be covalently attached to surfaces containing reactive groups, forming stable coatings. Once the coating is established, the exposed biotin moieties can serve as specific docking sites for avidin or streptavidin, which can then be used to immobilize a wide range of biotinylated biomolecules, creating functionalized biological interfaces tocris.com. This is particularly useful in the development of biosensors, biochips, and other surface-based assays where controlled immobilization of biomolecules is required for specific binding events to occur while minimizing background noise from non-specific interactions bioglyco.com.

Studies on novel biosensor interfaces have explored the use of biotin-functionalized PEG-grafted copolymers, where biotin-PEG groups specifically bind to streptavidin bioglyco.com. While these studies might utilize polymers incorporating biotin-PEG chains rather than free this compound for direct surface modification, they illustrate the principle of using biotinylated PEG to create biointeractive layers. This compound could be a building block in the synthesis of such polymers or used to directly modify surfaces to achieve similar PEGylated and biotinylated interfaces. The ability of the PEG linker to increase water solubility facilitates the coating process in aqueous environments bioglyco.com.

Integration into Advanced Materials Research and Development

This compound is integrated into broader advanced materials research and development efforts, particularly in areas requiring precise control over surface chemistry and the creation of functional interfaces. Its utility extends beyond simple surface functionalization to the development of more complex material systems.

The compound's application in nanotechnology and new materials research is explicitly recognized wikipedia.orgguidechem.comacrospharma.co.kr. It serves as a key component in the synthesis of novel materials with tailored properties for biomedical and biotechnological applications. This includes its use as a linker and spacer to introduce PEG and biotin moieties into various material platforms, such as nanoparticles, polymers, and surfaces nih.govnih.gov.

Furthermore, this compound contributes to the development of polyethylene (B3416737) glycol-modified functional coatings, which are crucial for applications ranging from medical implants to diagnostic devices wikipedia.orgguidechem.comacrospharma.co.kr. The ability to create surfaces that are both biocompatible (due to PEG) and capable of specific molecular recognition (due to biotin) opens up possibilities for developing advanced materials with improved performance and functionality in complex biological environments. Its application in creating biotinylated nanoparticles for targeted drug delivery systems exemplifies its role in developing advanced materials with specific therapeutic capabilities fishersci.fi.

The versatility of this compound as a heterobifunctional linker allows for its incorporation into diverse material synthesis strategies, contributing to the ongoing development of innovative materials with applications in biosensing, drug delivery, and regenerative medicine.

Contributions to Biosensor Development and High Throughput Assays

Biosensor Surface Immobilization Techniques

Effective immobilization of biomolecules onto a solid support is a critical step in biosensor fabrication. Biotin-PEG4-Amine contributes to this through its biotin (B1667282) handle, which has an exceptionally high affinity for streptavidin. researchgate.netaxispharm.comaatbio.comlumiprobe.com

Utilization of Streptavidin-Coated Surfaces for Biotinylated Ligand Capture

Streptavidin-coated surfaces are commonly used in biosensor applications due to the strong and specific interaction between streptavidin and biotin. researchgate.netaxispharm.comaatbio.com this compound allows for the facile immobilization of molecules that have been conjugated with its amine group onto these streptavidin-functionalized surfaces. lumiprobe.com This interaction is essentially irreversible, providing a stable anchor for the immobilized ligand. researchgate.net This principle is fundamental in capturing biotinylated ligands, such as proteins, peptides, or nucleic acids, onto a solid phase for subsequent binding assays or detection. axispharm.comaatbio.comlumiprobe.com

Engineering Biosensor Performance through Oriented Biomolecule Attachment

The orientation of immobilized biomolecules on a biosensor surface significantly impacts the assay's sensitivity and detection limit. nih.govacs.org While random biotinylation can lead to suboptimal orientation, strategies employing site-specific biotinylation can ensure that the biomolecule is attached in a manner that maximizes the accessibility of its active site. nih.govacs.org Although this compound itself provides a reactive amine for conjugation, its use in conjunction with techniques like enzyme-mediated site-specific biotinylation can lead to oriented immobilization. For instance, microbial transglutaminase (mTG) can catalyze the coupling between the amine functional group on a biotin analogue, such as NH2-PEG4-biotin (a form of this compound), and specific glutamine residues on antibodies, resulting in oriented attachment through the Fc region on a streptavidin-functionalized surface. nih.govacs.org This oriented immobilization has been shown to improve antigen binding capacity, sensitivity, and detection limit compared to random biotinylation. nih.govacs.org

Development of Immunoassays and Detection Systems

This compound is a versatile reagent in the development of various immunoassay and detection systems, leveraging the strong biotin-streptavidin interaction for signal amplification and capture. axispharm.comaatbio.com

Principles of Multiplex Bead Binding Assays (MBBAs) for Protein-Ligand Interactions

Multiplex Bead Binding Assays (MBBAs) are powerful methods for the simultaneous analysis of numerous protein-ligand interactions, offering high throughput. researchgate.netscienceopen.comresearchgate.net this compound can be used in the preparation of biotin-conjugated fluorescent dyes. researchgate.netscienceopen.comresearchgate.net These biotinylated dyes can then be used to label streptavidin-coated magnetic beads at distinct fluorescence levels, creating populations of beads that can be differentiated by flow cytometry. researchgate.netscienceopen.comresearchgate.net This approach allows for the immobilization of different antigens or ligands onto different bead populations via the biotin-streptavidin interaction, enabling the multiplexed analysis of antibody binding or other protein-ligand interactions in a single sample. researchgate.netscienceopen.comresearchgate.net This method, utilizing readily available reagents like this compound, makes MBBAs more accessible. researchgate.netscienceopen.com

Application in ELISA and Western Blotting Techniques

Biotinylation is a common technique in ELISA and Western Blotting for detection purposes, and this compound is applicable in these methods. axispharm.comaatbio.comhoelzel-biotech.comvwr.com In ELISA, biotinylated detection antibodies or antigens can be captured by streptavidin coated plates, followed by the addition of an enzyme-conjugated streptavidin for signal generation. aatbio.com Similarly, in Western Blotting, biotinylated primary or secondary antibodies are detected using streptavidin conjugated to a reporter enzyme or fluorophore. aatbio.comacs.org The use of a PEG spacer in this compound helps to minimize steric hindrance and improves the solubility of the labeled molecule, contributing to better performance in these assays. cenmed.comlumiprobe.comtebubio.combroadpharm.com Western blot analysis has been used to confirm the specificity of biotinylation patterns when using biotinylation reagents. nih.govacs.org

Quantitative Analysis of Biomolecular Binding Kinetics

Real-Time Measurement of Association and Dissociation Rates in Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) is a label-free optical technique widely used for analyzing biomolecular interactions in real-time adaptyvbio.comaatbio.com. It measures changes in the interference pattern of light reflected from a biosensor surface as molecules bind to or dissociate from it adaptyvbio.comaatbio.com. These changes provide kinetic data, including association rate constants (kon or ka) and dissociation rate constants (koff or kd), as well as equilibrium dissociation constants (KD) adaptyvbio.comaatbio.com.

This compound is instrumental in BLI by enabling the immobilization of biotinylated ligands onto streptavidin-coated biosensors, a common method for capturing molecules in BLI experiments aatbio.comsartorius.com. The strong and specific interaction between biotin and streptavidin ensures stable immobilization of the ligand on the biosensor tip aatbio.comsartorius.com. The PEG4 spacer in this compound helps to orient the immobilized ligand away from the sensor surface, reducing steric hindrance and allowing for more accurate and unhindered interaction with the analyte in solution cenmed.comaatbio.com.

In a typical BLI kinetic assay using streptavidin biosensors, the biotinylated ligand (e.g., a protein or antibody) is first loaded onto the streptavidin-coated tip sartorius.com. After a baseline step, the biosensor is dipped into a solution containing the analyte at various concentrations sartorius.combiorxiv.org. The association of the analyte with the immobilized ligand causes a shift in the interference pattern, which is recorded in real-time adaptyvbio.comaatbio.com. Subsequently, the biosensor is moved to a dissociation buffer, and the unbinding of the analyte is monitored sartorius.combiorxiv.org. The rates of association and dissociation are calculated from the resulting sensorgrams (response curves) aatbio.comresearchgate.net.

While the search results mention the use of biotinylated ligands with streptavidin biosensors in BLI for kinetic analysis, specific detailed research findings or data tables directly showcasing the impact or performance characteristics specifically of this compound in BLI kinetic measurements were not prominently featured. However, the general principle of using biotinylation with a PEG spacer for improved immobilization and interaction in BLI is well-established cenmed.comaatbio.com. Studies often utilize amine-reactive biotinylation reagents, such as NHS-PEG4-Biotin, to label proteins or peptides for subsequent immobilization on streptavidin surfaces for BLI analysis aatbio.comnih.govbiorxiv.org.

Epitope Mapping and Hit Validation in Drug Discovery Research

Epitope mapping is the process of identifying the specific region on an antigen to which an antibody binds nih.govmdpi.com. Hit validation in drug discovery involves confirming the binding and activity of potential drug candidates identified during initial screening sartorius.com. Both processes often rely on techniques that can accurately measure binding interactions, such as BLI.

This compound contributes to epitope mapping and hit validation by facilitating the immobilization of antigens or potential drug targets onto biosensor surfaces for interaction analysis with antibodies or small molecules sartorius.com. By biotinylating different variants or fragments of an antigen using reagents like this compound (after coupling to a suitable reactive group on the antigen), researchers can systematically study antibody binding to different regions, thereby mapping epitopes nih.gov.

In the context of hit validation, potential drug candidates (analytes) can be tested for their binding affinity and kinetics to a biotinylated target protein immobilized on a streptavidin biosensor using BLI sartorius.com. This allows for the real-time assessment of how strongly and quickly a potential drug binds to its target, providing crucial data for downselecting candidates adaptyvbio.comsartorius.comohsu.edu.

The PEG4 spacer is particularly beneficial in these applications as it helps to reduce non-specific binding and improve the accessibility of the immobilized molecule to its binding partner cenmed.comaatbio.com. This is important for obtaining accurate binding data and minimizing false positives or negatives in high-throughput screening and validation workflows.

While direct examples of this compound itself being used for epitope mapping or hit validation in the search results were limited, the broader concept of using biotinylation with PEGylated linkers (like NHS-PEG4-Biotin) for immobilizing biomolecules on streptavidin surfaces for these applications in techniques like BLI is supported sartorius.comaatbio.comnih.govbiorxiv.orgacs.org. For instance, biotinylated peptides have been used in ELISA-based antibody detection and epitope mapping studies nih.gov. Biotinylated target proteins are also commonly used with streptavidin beads in affinity selection strategies for hit discovery and validation, often followed by mass spectrometry acs.orgnih.govacs.org.

The use of biotinylated ligands with streptavidin-coated biosensors in BLI is a standard approach for kinetic analysis, which is fundamental to both epitope mapping and hit validation aatbio.comsartorius.com. The ability to immobilize a wide range of biotinylated molecules, from peptides to proteins, makes this approach highly versatile for studying diverse molecular interactions relevant to drug discovery.

Advanced Research Applications in Molecular Probing and Labeling

Design and Synthesis of Biotin-Dye Conjugates for Fluorescent Imaging

The synthesis of biotin-dye conjugates is a common application where Biotin-PEG4-Amine serves as a crucial intermediate. By conjugating fluorescent dyes to the amine group of this compound, researchers can create probes that combine the visualization capabilities of the dye with the high-affinity binding of biotin (B1667282) to avidin (B1170675)/streptavidin. This allows for the fluorescent labeling and detection of biomolecules or structures that can be targeted by the biotinylated probe researchgate.net. For instance, a dual-modality probe utilizing a Cy5.5 dye linked via a PEG4 spacer to biotin has been designed for imaging applications researchgate.net.

Strategies to Enhance Aqueous Solubility and Reduce Non-Specific Interactions of Fluorescent Probes

The inclusion of the PEG4 spacer in this compound is a deliberate strategy to enhance the properties of resulting conjugates, including biotin-dye conjugates. PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is known to increase the water solubility of molecules cenmed.combroadpharm.com. This is particularly important for fluorescent probes used in biological systems, which are typically aqueous environments. Increased solubility helps to ensure the probe remains dispersed and can efficiently reach its target. Furthermore, PEG chains are hydrophilic and electrically neutral, which helps to reduce non-specific binding of the probe to biological surfaces or molecules iris-biotech.deiris-biotech.de. This reduction in non-specific interactions leads to a lower background signal and an improved signal-to-noise ratio in imaging and detection applications iris-biotech.deiris-biotech.de. Studies have shown that pegylated biotin molecules exhibit better water solubility compared to non-pegylated versions nanocs.net.

Cell Surface Protein Labeling for Cellular and Molecular Studies

This compound is a valuable tool for labeling proteins on the surface of cells nanocs.net. The primary amine group can be crosslinked to proteins using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) nanocs.net. This allows for the biotinylation of cell surface proteins, which can then be isolated or detected using avidin or streptavidin conjugates. This technique is useful for studying the composition and dynamics of the cell surface proteome, isolating specific cell populations, or analyzing protein-protein interactions occurring at the cell membrane. The hydrophilic nature of the PEG4 spacer can also contribute to the reagent being membrane-impermeable, thus restricting the labeling to the outer cell surface thermofisher.comiris-biotech.de.

Single Molecule Tracing and Imaging Applications

In single-molecule tracing and imaging, precise immobilization or targeting of individual molecules is often required. This compound can be used to introduce a biotin handle onto molecules of interest, such as DNA or RNA, allowing their immobilization onto surfaces coated with streptavidin or avidin elifesciences.orgnih.govnih.gov. This immobilization strategy is fundamental to techniques like total internal reflection fluorescence (TIRF) microscopy and CoSMoS (Coupled Single-Molecule Spectroscopy), which are used to observe the behavior of individual molecules in real-time elifesciences.orgnih.gov. The PEGylated surface passivation methods used in single-molecule imaging often involve biotinylated PEG molecules that react with amine groups on the surface, creating a non-fouling layer with specific attachment points for biotinylated probes nih.gov.

Development of Universal Probes for Concurrent Detection of Diverse Biomarkers

The versatility of biotinylation, facilitated by compounds like this compound, has contributed to the development of universal probes capable of concurrently detecting diverse biomarkers, including proteins, nucleic acids, and small molecules nih.govrsc.orgnih.gov. In multiplexed assays, biotinylated detection probes, which can be antibodies for proteins or complementary nucleic acid sequences for RNA/DNA, are used in conjunction with streptavidin-conjugated labels (e.g., streptavidin-beta-galactosidase or streptavidin-conjugated nanoparticles) nih.govrsc.orgnih.govpnas.org. This approach allows for the simultaneous capture and detection of multiple target molecules from a single sample on platforms such as single molecule arrays (Simoa) rsc.orgnih.gov. The use of biotin-PEG conjugates in these universal probes helps to ensure efficient binding and minimize non-specific interactions, contributing to the sensitivity and specificity of the assays nih.gov.

Future Perspectives and Emerging Research Avenues

Design and Optimization of Novel Multi-Targeting Therapeutic Agents

The development of multi-targeting therapeutic agents represents a significant trend in modern medicine, aiming to address complex diseases by simultaneously modulating multiple biological pathways. Biotin-PEG4-Amine, and related biotin-PEG linkers, are poised to play a crucial role in the design and optimization of such agents. The ability of biotin (B1667282) to target cells overexpressing biotin receptors, such as various cancer cells, provides a mechanism for delivering therapeutic payloads specifically to diseased sites. rsc.orgrsc.orgtandfonline.com By conjugating multiple therapeutic molecules or targeting ligands to a single platform via biotin-PEG linkers, researchers can create constructs capable of interacting with several targets concurrently. This approach can potentially enhance therapeutic efficacy, overcome resistance mechanisms, and reduce off-target effects compared to single-target therapies. Future research will likely focus on rationally designing linkers that allow for the precise attachment of multiple payloads while maintaining their individual activities and ensuring optimal pharmacokinetic profiles. The flexibility and solubility offered by the PEG4 spacer in this compound can help minimize steric hindrance and aggregation when multiple molecules are conjugated, which is critical for the in vivo performance of multi-targeting agents.

Innovations in Bioconjugate Stability and Functionality

The stability and functionality of bioconjugates are paramount for their successful application in research and therapeutics. This compound contributes to these aspects through its PEG spacer, which enhances water solubility and reduces non-specific interactions, thereby improving the stability of conjugated biomolecules in biological environments. ontosight.ai The robust nature of the amide bond formed when the amine group of this compound is coupled to carboxylic acids also contributes to conjugate stability. Future innovations in this area will involve further optimizing the linker design to enhance stability under various physiological conditions, including enzymatic degradation and hydrolysis. Research is also exploring the impact of PEG linker density and architecture on the accessibility and binding efficiency of the biotin moiety and the conjugated molecule, which directly affects the conjugate's functionality. researchgate.netacs.org For instance, studies have investigated how different anchoring groups on PEG linkers affect the colloidal stability of nanoparticles. rsc.org

Rational Design of Cleavable Biotin-PEG Linkers for Reversible Systems

While stable bioconjugates are desirable for many applications, the ability to reversibly release a conjugated molecule is crucial for others, such as targeted drug delivery systems that require intracellular drug release or for purification strategies where the captured molecule needs to be eluted. The rational design of cleavable biotin-PEG linkers is an active area of research. These linkers incorporate a cleavable bond within the spacer arm, allowing for the controlled release of the biotin tag and/or the conjugated molecule under specific conditions. thermofisher.comaxispharm.comgoogle.com Examples of cleavable bonds being explored include disulfide bonds, which can be cleaved under reducing conditions, and photolabile linkers, which are cleavable by light. thermofisher.comgoogle.combroadpharm.comacs.org this compound itself is a stable linker, but research building upon this structure involves incorporating cleavable functionalities within or adjacent to the PEG spacer. Future work will focus on designing linkers with tailored cleavage kinetics and specificity to various biological triggers, enabling precise control over the release of conjugated payloads in diverse applications. rsc.orgresearchgate.net

Exploration of PEG Chain Length and Architecture Effects on Conjugate Bioactivity and Pharmacokinetics in Research Models

The length and architecture of the PEG chain in biotin-PEG linkers significantly influence the bioactivity and pharmacokinetics of the resulting conjugates. The PEG chain affects the hydrodynamic size, solubility, immunogenicity, and circulation half-life of the conjugated molecule. ontosight.ai For this compound, the PEG4 spacer is relatively short. Future research in research models will continue to explore the effects of varying PEG chain lengths and architectures (e.g., linear, branched, or multi-arm) on the in vitro and in vivo performance of biotinylated conjugates. Studies have shown that PEG chain length can impact interactions with biological components and influence drug release profiles from nanoparticles. rsc.orgtandfonline.com For example, research on biotin-PEG-piperazine-1,8-naphthalimides demonstrated that a PEG4 linker exhibited strong intercalation with DNA, while longer PEG chains led to off-target effects in docking simulations. nih.gov Understanding these relationships is critical for optimizing linker design to achieve desired targeting efficiency, cellular uptake, reduced systemic clearance, and favorable biodistribution in research models. researchgate.net

Potential in Advanced Drug Delivery Systems Research Through Linker Methodology

This compound, as a versatile linker, holds significant potential in the research and development of advanced drug delivery systems. Its ability to conjugate to various molecules and its biotin moiety for targeted delivery make it valuable for constructing targeted nanoparticles, liposomes, and other drug carriers. rsc.orgtandfonline.comrsc.orgbiochempeg.comtandfonline.com The amine group allows for facile coupling to drug molecules or carrier materials containing carboxylic acid groups. The PEG spacer enhances the solubility and stealth properties of the delivery system, prolonging its circulation time and reducing non-specific uptake. ontosight.aibiochempeg.commdpi.com Future research will leverage this compound and similar linkers to develop more sophisticated drug delivery platforms, including those capable of responding to specific stimuli in the tumor microenvironment or facilitating intracellular drug release. acs.orgfrontiersin.org The methodology involving biotinylation for targeted delivery to cells overexpressing biotin receptors is a key area of focus. rsc.orgrsc.orgtandfonline.comrsc.orgtandfonline.comnih.govkanboapp.com Studies are exploring the use of biotin-conjugated nanoparticles for targeted delivery of various therapeutic agents, demonstrating improved cellular uptake and efficacy in research models. acs.orgtandfonline.comtandfonline.com

Here is a table summarizing some research findings related to PEG length and its effects:

Q & A

Basic Research Questions

Q. How is Biotin-PEG4-Amine synthesized and characterized in academic settings?

- Methodology :

- Synthesis : this compound is typically synthesized through stepwise conjugation of biotin with tetraethylene glycol (PEG4) and an amine-terminated linker. Carbodiimide crosslinkers (e.g., EDC or HATU) are often used to activate carboxylic acid groups for coupling with the amine terminus .

- Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for verifying molecular structure and purity. For example, H NMR can confirm PEG chain integration (δ 3.5–3.7 ppm for PEG protons), while High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 463.604 for this compound) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) ensures >95% purity, critical for reproducible biological assays .

Q. What experimental strategies ensure efficient conjugation of this compound to biomolecules?

- Optimized Protocols :

- NHS Ester Activation : The amine group reacts with activated carboxyl groups (e.g., proteins, antibodies) using NHS/EDC chemistry in pH 7.4 phosphate buffer. A 2:1 molar ratio (this compound:target) minimizes aggregation .

- Quenching and Purification : Excess reagents are quenched with Tris-HCl (pH 8.0), followed by dialysis or size-exclusion chromatography to remove unreacted this compound .

- Validation : Conjugation efficiency is confirmed via streptavidin-HRP blotting or fluorescence labeling (e.g., FITC-streptavidin) .

Q. How does the PEG4 spacer influence biotin-avidin binding affinity compared to shorter PEG chains?

- Key Findings :

- The PEG4 chain (MW ~194 Da) balances steric hindrance reduction and solubility enhancement. Shorter PEG chains (e.g., PEG2) may restrict streptavidin binding due to spatial constraints, while longer chains (e.g., PEG11) reduce binding kinetics due to increased flexibility .

- Surface Plasmon Resonance (SPR) studies show that this compound maintains a dissociation constant () of ~10 M, comparable to native biotin-avidin interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound solubility data across studies?

- Troubleshooting :

- Solvent Selection : While this compound is water-soluble (>10 mg/mL), organic solvents like DMSO or DMF are recommended for hydrophobic targets. Precipitation issues often arise from improper solvent mixing (e.g., rapid aqueous dilution of DMSO stocks) .

- Dynamic Light Scattering (DLS) : Use DLS to detect aggregates in solution. Sonication (15–30 sec pulses) or filtration (0.22 μm) can mitigate aggregation .

- Contradictory Reports : Variability in purity grades (reagent vs. GMP-grade) and storage conditions (e.g., desiccation, −20°C storage) significantly impact solubility .

Q. What advanced techniques validate the specificity of this compound in protein pull-down assays?

- Methodological Rigor :

- Competitive Elution : Use desthiobiotin (2 mM in PBS, pH 4.5) for gentle elution, preserving protein integrity. This avoids harsh conditions (e.g., 6 M guanidine-HCl) that denature targets .

- Negative Controls : Include samples without this compound conjugation or streptavidin beads pre-blocked with free biotin to identify nonspecific binding .

- LC-MS/MS Validation : Confirm pulled-down proteins via peptide fingerprinting and label-free quantification to distinguish true interactors from background .

Q. How do researchers optimize this compound for PROTAC linker design?

- Case Study :

- Rational Design : The PEG4 spacer provides flexibility between biotin (E3 ligase recruitment) and the warhead (target protein binder). Molecular dynamics simulations suggest PEG4 minimizes steric clashes in ternary complex formation .

- In Vivo Considerations : PEG4 enhances pharmacokinetics by reducing renal clearance compared to shorter PEG chains. However, PEG11 may offer prolonged circulation but risks immunogenicity .

- Validation : Measure PROTAC degradation efficiency via Western blot (target protein levels) and cellular viability assays (IC) .

Methodological Best Practices

- Reproducibility : Document reaction stoichiometry, solvent systems, and purification steps in detail (per Beilstein Journal guidelines) .

- Data Reporting : Include NMR/MS spectra, HPLC chromatograms, and binding affinity metrics in supplementary materials .

- Ethical Compliance : Adhere to institutional guidelines for biomolecule handling and waste disposal, particularly for hazardous reagents like EDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.